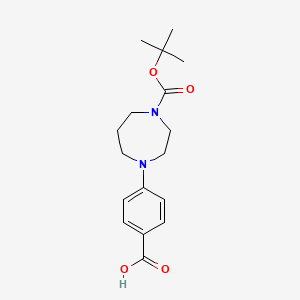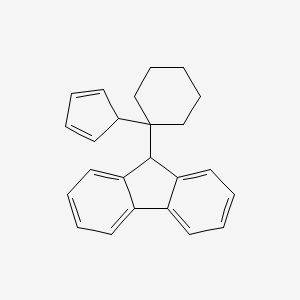
9-Dimethylsilylfluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Dimethylsilylfluorene (9-DSF) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile fluorophore that is used in a variety of biochemical and physiological studies due to its unique properties. 9-DSF is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy, flow cytometry, and imaging. Furthermore, 9-DSF has been used in studies of cell signaling, gene expression, and protein-protein interactions.
科学研究应用
9-Dimethylsilylfluorene has a wide range of applications in scientific research. It has been used in a variety of studies such as cell signaling, gene expression, and protein-protein interactions. 9-Dimethylsilylfluorene is also used in fluorescence microscopy, flow cytometry, and imaging. It is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for these applications.
作用机制
9-Dimethylsilylfluorene is a fluorophore, which means that it is able to absorb and emit light. When 9-Dimethylsilylfluorene is exposed to light, it absorbs the energy and undergoes a transition from the ground state to an excited state. In the excited state, the molecule can emit light in the visible and NIR ranges of the electromagnetic spectrum. The intensity of the emitted light is proportional to the amount of energy absorbed.
Biochemical and Physiological Effects
9-Dimethylsilylfluorene has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and toxins on cells, as well as to study the effects of gene expression on cell physiology. 9-Dimethylsilylfluorene has also been used to study the effects of cell signaling pathways on cell physiology. It has been used to study the effects of hormones and growth factors on cell behavior.
实验室实验的优点和局限性
9-Dimethylsilylfluorene has several advantages for lab experiments. It is a highly fluorescent molecule that is able to emit light in both the visible and NIR ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy and flow cytometry. Furthermore, 9-Dimethylsilylfluorene is a relatively inexpensive fluorophore, and its synthesis is both efficient and cost-effective.
However, there are some limitations to using 9-Dimethylsilylfluorene in lab experiments. It is not as photostable as some other fluorophores, meaning that it can degrade over time when exposed to light. Furthermore, 9-Dimethylsilylfluorene is not as sensitive as some other fluorophores, meaning that it may not be able to detect low concentrations of molecules.
未来方向
There are several potential future directions for research involving 9-Dimethylsilylfluorene. One potential direction is to use 9-Dimethylsilylfluorene to study the effects of environmental factors on cell physiology. Another potential direction is to use 9-Dimethylsilylfluorene to study the effects of drugs and toxins on cells. Additionally, 9-Dimethylsilylfluorene could be used to study the effects of gene expression on cell behavior. Finally, 9-Dimethylsilylfluorene could be used to study the effects of cell signaling pathways on cell physiology.
合成方法
9-Dimethylsilylfluorene is synthesized from 3-methylsilylfluorene, which is a precursor compound. The synthesis of 9-Dimethylsilylfluorene involves a series of chemical reactions including an oxidation reaction, a Wittig reaction, and a nucleophilic substitution reaction. The oxidation reaction is used to convert 3-methylsilylfluorene to the corresponding aldehyde, followed by a Wittig reaction to form the corresponding alkene. Finally, a nucleophilic substitution reaction is used to convert the alkene to 9-Dimethylsilylfluorene. The synthesis of 9-Dimethylsilylfluorene has been reported to be both efficient and cost-effective.
属性
InChI |
InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUDQJPWPCRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)










